1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N'-diphenyl-
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Overview
Description
1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with diamine and morpholinyl groups, as well as diphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the diamine and morpholinyl groups. The final step involves the attachment of the diphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- can be compared with other similar compounds, such as:
- 1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)-
- 1H-Purine-2,8-diamine, N,N’-bis(3-methylphenyl)-6-(4-morpholinyl)-
- 1H-Purine-2,8-diamine, N,N’-bis(2-methylphenyl)-6-(4-morpholinyl)-
These compounds share a similar purine core structure but differ in the nature and position of their substituents. The uniqueness of 1H-Purine-2,8-diamine, 6-(4-morpholinyl)-N,N’-diphenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
682337-56-0 |
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Molecular Formula |
C21H21N7O |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-N,8-N-diphenyl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C21H21N7O/c1-3-7-15(8-4-1)22-20-24-17-18(25-20)26-21(23-16-9-5-2-6-10-16)27-19(17)28-11-13-29-14-12-28/h1-10H,11-14H2,(H3,22,23,24,25,26,27) |
InChI Key |
MIOQJUIKTZATMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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